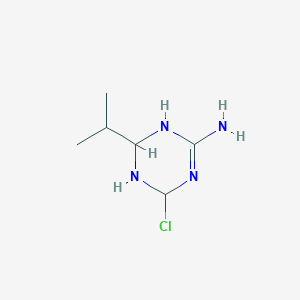
1,3,5-Triazin-2-amine, 4-chloro-6-(1-methylethyl)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Chloro-4-(iso-propyl)-6-amino-1,3,5-triazine is a chemical compound belonging to the triazine family Triazines are heterocyclic compounds containing three nitrogen atoms in a six-membered ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-4-(iso-propyl)-6-amino-1,3,5-triazine typically involves the reaction of cyanuric chloride with iso-propylamine and ammonia. The reaction proceeds through nucleophilic substitution, where the chlorine atoms on the cyanuric chloride are replaced by iso-propyl and amino groups. The reaction conditions usually involve:
Temperature: 0-5°C for the initial addition of iso-propylamine, followed by room temperature for the addition of ammonia.
Solvent: Common solvents include acetone or acetonitrile.
Catalyst: No specific catalyst is required, but the reaction is often carried out under basic conditions to facilitate the nucleophilic substitution.
Industrial Production Methods
In industrial settings, the production of 2-chloro-4-(iso-propyl)-6-amino-1,3,5-triazine is scaled up using continuous flow reactors. This allows for better control over reaction conditions and higher yields. The process involves:
Reactant Feed: Continuous feeding of cyanuric chloride, iso-propylamine, and ammonia into the reactor.
Temperature Control: Maintaining optimal temperatures throughout the reaction to ensure complete conversion.
Purification: The product is purified using techniques such as crystallization or distillation to remove any unreacted starting materials and by-products.
化学反应分析
Types of Reactions
2-Chloro-4-(iso-propyl)-6-amino-1,3,5-triazine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be replaced by other nucleophiles such as hydroxyl, alkoxy, or thiol groups.
Oxidation and Reduction: The compound can be oxidized to form corresponding oxides or reduced to form amines.
Condensation Reactions: It can react with aldehydes or ketones to form Schiff bases.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide in polar solvents like ethanol or methanol.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed
Substitution: Formation of 2-hydroxy-4-(iso-propyl)-6-amino-1,3,5-triazine.
Oxidation: Formation of 2-chloro-4-(iso-propyl)-6-nitro-1,3,5-triazine.
Reduction: Formation of 2-chloro-4-(iso-propyl)-6-amino-1,3,5-triazine derivatives with reduced functional groups.
科学研究应用
2-Chloro-4-(iso-propyl)-6-amino-1,3,5-triazine has several scientific research applications:
Agriculture: Used as a precursor for herbicides and pesticides due to its ability to inhibit photosynthesis in weeds.
Pharmaceuticals: Investigated for its potential as an anticancer agent and in the treatment of bacterial infections.
Materials Science: Utilized in the synthesis of polymers and resins with specific properties for industrial applications.
作用机制
The mechanism of action of 2-chloro-4-(iso-propyl)-6-amino-1,3,5-triazine involves its interaction with specific molecular targets:
Inhibition of Photosynthesis: In plants, it inhibits the photosystem II complex, preventing the conversion of light energy into chemical energy.
Anticancer Activity: In cancer cells, it interferes with DNA replication and repair mechanisms, leading to cell death.
Antibacterial Activity: It disrupts bacterial cell wall synthesis and protein production, resulting in bacterial cell death.
相似化合物的比较
Similar Compounds
2-Chloro-4,6-diamino-1,3,5-triazine: Similar structure but with two amino groups instead of one iso-propyl group.
2,4-Dichloro-6-amino-1,3,5-triazine: Contains two chlorine atoms and one amino group.
2-Chloro-4-(methyl)-6-amino-1,3,5-triazine: Similar structure with a methyl group instead of an iso-propyl group.
Uniqueness
2-Chloro-4-(iso-propyl)-6-amino-1,3,5-triazine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the iso-propyl group enhances its lipophilicity, making it more effective in penetrating biological membranes and interacting with molecular targets.
属性
分子式 |
C6H13ClN4 |
|---|---|
分子量 |
176.65 g/mol |
IUPAC 名称 |
4-chloro-2-propan-2-yl-1,2,3,4-tetrahydro-1,3,5-triazin-6-amine |
InChI |
InChI=1S/C6H13ClN4/c1-3(2)4-9-5(7)11-6(8)10-4/h3-5,9H,1-2H3,(H3,8,10,11) |
InChI 键 |
YZDUQTIPTFIHGU-UHFFFAOYSA-N |
规范 SMILES |
CC(C)C1NC(N=C(N1)N)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


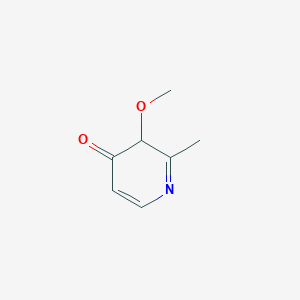
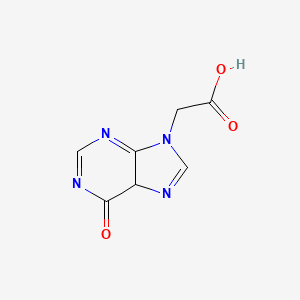
![tert-butyl (3aR,4S,6aS)-3a-fluoro-4-(phenylmethoxycarbonylamino)-1,3,4,5,6,6a-hexahydrocyclopenta[c]pyrrole-2-carboxylate](/img/structure/B12357086.png)
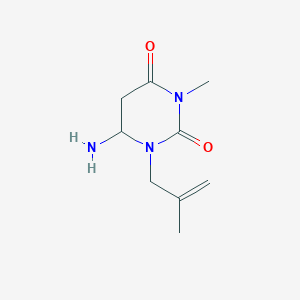

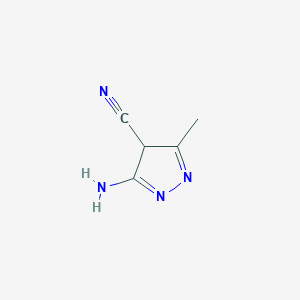
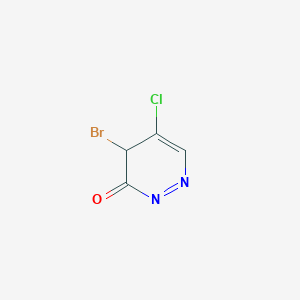
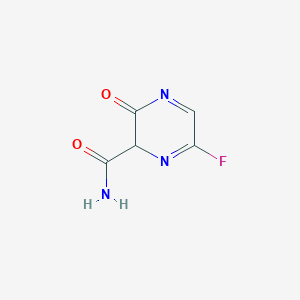
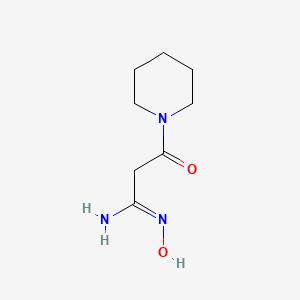
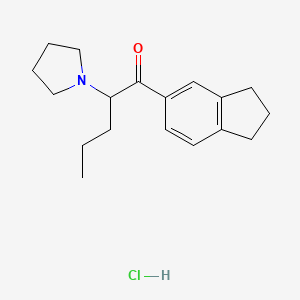
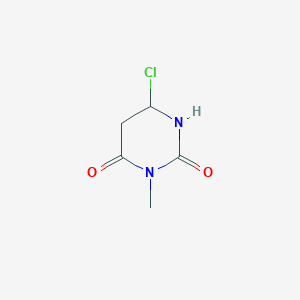
![5-[[5-[2-(3-Aminopropoxy)-6-methoxyphenyl]pyrazolidin-3-yl]amino]pyrazine-2-carbonitrile;dihydrochloride](/img/structure/B12357138.png)
![5-(3,4-dimethoxyphenyl)-2-methyl-4aH-thieno[2,3-d]pyrimidin-4-one](/img/structure/B12357140.png)
![Tert-butyl [1-aminooxy)-3-methylbutan-2-yl]carbamate](/img/structure/B12357151.png)
